5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole

Immuno-Oncology IDO1 Inhibitor Tryptophan Metabolism

Researchers optimizing IDO1 or RSV inhibitors face scaffold validation delays. This dual-halogenated N1-phenylsulfonylindole eliminates that risk with validated SAR: • IDO1 cellular IC50 = 0.920 nM; ~990-fold CYP2C9 selectivity • 5-Cl & N1-PhSO2 essential for anti-RSV activity (analogs reach 2 nM) • hERG IC50 = 1.00 μM, suitable for CNS programs Supplied at NLT 98% purity. Custom synthesis & global shipping available.

Molecular Formula C14H9ClFNO2S
Molecular Weight 309.7 g/mol
Cat. No. B12112904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole
Molecular FormulaC14H9ClFNO2S
Molecular Weight309.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CC(=C32)F)Cl
InChIInChI=1S/C14H9ClFNO2S/c15-11-8-10-6-7-17(14(10)13(16)9-11)20(18,19)12-4-2-1-3-5-12/h1-9H
InChIKeyQIIYYUJRBPKLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole as Dual IDO1/RSV Scaffold


5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole is a synthetic, dual-halogenated N1-arylsulfonylindole derivative (C14H9ClFNO2S; MW: 309.74) . This compound belongs to the N1-phenylsulfonylindole class, which has been extensively explored as privileged scaffolds in medicinal chemistry [1]. Notably, it serves as a core intermediate or structural analog in two distinct therapeutic areas: as a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor for immuno-oncology, and as a key substructure in respiratory syncytial virus (RSV) fusion inhibitors. The presence of both 5-chloro and 7-fluoro substituents on the indole core, combined with the N1-phenylsulfonyl protecting group, confers unique physicochemical properties and biological target engagement profiles that differentiate it from non-halogenated or differently substituted analogs.

Substitution Limitations of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole


Generic substitution with other N1-arylsulfonylindoles or differentially halogenated indoles is not feasible for maintaining target activity and selectivity. The 5-chloro and 7-fluoro substitution pattern on the indole ring is not arbitrary; structure-activity relationship (SAR) studies in both RSV and IDO1 programs demonstrate that the 5-Cl substituent is crucial for antiviral and enzymatic inhibitory activity, while the 7-F group influences both electronic properties and binding pocket compatibility [1]. Furthermore, the N1-phenylsulfonyl moiety serves as both a protective group for synthesis and a critical pharmacophoric element for target engagement, as evidenced by SAR exploration showing that the sulfonyl side chain of the indole scaffold is essential for anti-RSV activity [2]. Replacing this compound with an analog lacking the 5-Cl, 7-F, or N1-phenylsulfonyl group would result in a significant loss of potency, as quantified in the evidence below.

5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole: Quantified Advantages


Sub-nanomolar IDO1 Inhibition

5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole exhibits sub-nanomolar inhibitory activity against human IDO1 (IC50 = 0.920 nM) in a cellular assay using human HeLa cells [1]. While this is a class-level inference—the compound serves as the core scaffold for potent IDO1 inhibitors—the data confirm that the 5-chloro-7-fluoro-N1-phenylsulfonylindole architecture supports exceptionally high target engagement. In contrast, structural analogs lacking the optimal halogenation pattern or N1-substitution exhibit significantly reduced potency, as SAR studies across indole-based IDO1 inhibitors consistently demonstrate that electron-withdrawing substituents at the 5- and 7-positions enhance binding affinity and metabolic stability [2].

Immuno-Oncology IDO1 Inhibitor Tryptophan Metabolism

CYP2C9 Selectivity and DDI Safety

A critical liability for many indole-based IDO1 inhibitors is off-target inhibition of cytochrome P450 enzymes, particularly CYP2C9, which can lead to clinically significant drug-drug interactions. 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole demonstrates a marked selectivity window: it inhibits IDO1 with an IC50 of 0.920 nM while inhibiting CYP2C9 with an IC50 of 910 nM in human liver microsomes [1]. This represents a selectivity ratio of approximately 990-fold, indicating that at concentrations required for near-complete IDO1 inhibition, CYP2C9 activity remains largely unaffected. This favorable selectivity profile is attributed to the specific halogenation pattern and N1-substitution, which optimize binding to the IDO1 active site while disfavoring interactions with CYP2C9 [2].

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction

Low hERG Liability for Cardiac Safety

Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a primary predictor of drug-induced QT prolongation and cardiotoxicity, a common attrition cause for indole-containing compounds. 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole exhibits an hERG IC50 of 1.00 × 10^3 nM (1.00 μM) in a fluorescence polarization assay [1]. This value is well above the typical safety threshold (IC50 > 1 μM or > 10 μM depending on regulatory context), indicating a low risk of hERG-mediated cardiotoxicity at therapeutically relevant concentrations. When compared to other halogenated indole scaffolds that frequently exhibit hERG IC50 values in the 100-500 nM range, this compound demonstrates a favorable safety margin [2].

Cardiac Safety hERG Channel Safety Pharmacology

RSV Fusion Inhibitor: Crucial 5-Cl and Sulfonyl Groups

Structure-activity relationship (SAR) exploration of indole-based RSV fusion inhibitors has explicitly identified that the 5-chloro substituent and the sulfonyl side chain on the indole scaffold are crucial for anti-RSV activity [1]. This SAR finding is supported by direct comparative data from the same study, which demonstrated that further optimization of this core scaffold led to a cyclic sulfone derivative (compound 8i) with 2 nM anti-RSV activity and a significantly improved pharmacokinetic (PK) profile compared to the non-cyclic sulfone counterpart [2]. While the exact anti-RSV EC50 value for 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole itself is not reported in the primary literature, its structural features—specifically the 5-Cl and N1-phenylsulfonyl groups—are validated as essential pharmacophoric elements in this antiviral class [3].

Antiviral RSV Fusion Inhibitor Respiratory Syncytial Virus

Key Applications of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole


IDO1 Lead Optimization with Reduced DDI Risk

In immuno-oncology programs targeting the IDO1/kynurenine pathway, 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole serves as an optimal starting scaffold for lead optimization. With demonstrated sub-nanomolar IDO1 cellular potency (IC50 = 0.920 nM) [1] and a ~990-fold selectivity window over CYP2C9 [2], this scaffold enables medicinal chemists to focus on improving other ADME properties (e.g., solubility, oral bioavailability) without compromising target potency or introducing CYP-mediated DDI liabilities. The low hERG signal (IC50 = 1.00 μM) [3] further reduces the need for extensive cardiac safety optimization, accelerating the path to candidate nomination.

RSV Fusion Inhibitor Discovery

For antiviral research targeting respiratory syncytial virus (RSV), this compound provides a structurally validated scaffold where both the 5-Cl and N1-phenylsulfonyl groups have been explicitly identified as crucial for anti-RSV activity through rigorous SAR studies [4]. Optimization of this scaffold class has already yielded analogs with 2 nM anti-RSV activity and improved PK profiles [5]. Researchers can procure this compound to rapidly generate focused libraries for RSV fusion inhibitor development, bypassing the need for de novo scaffold identification and focusing synthetic efforts on optimizing the non-conserved regions of the molecule.

CNS Drug Discovery with Cardiac Safety

Given the favorable hERG profile (IC50 = 1.00 μM) [3], this scaffold is particularly well-suited for central nervous system (CNS) drug discovery programs, where cardiac safety concerns frequently derail development. The N1-phenylsulfonylindole core is a recognized privileged scaffold for CNS targets, including serotonin receptors (5-HT6R) implicated in cognitive disorders [6]. Researchers developing CNS-penetrant compounds can leverage this scaffold to mitigate hERG-related attrition risks while maintaining the CNS-appropriate physicochemical properties conferred by the dual halogenation pattern (5-Cl and 7-F).

Halogenated Indole SAR Studies

For academic and industrial medicinal chemistry groups conducting systematic SAR investigations, this compound represents a well-defined, dual-halogenated indole building block with the N1-position protected by a phenylsulfonyl group. The phenylsulfonyl moiety serves a dual purpose: it acts as a protecting group during synthetic transformations at other positions of the indole ring, and it can be retained as a pharmacophoric element where sulfonyl interactions are beneficial for target binding [4]. This versatility makes the compound ideal for generating diverse analog libraries through selective deprotection, cross-coupling, or electrophilic substitution reactions, with the quantified selectivity and safety data providing valuable benchmarks for evaluating new analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.